3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a complex heterocyclic compound that features a benzothiazole moiety fused with a tetrahydrothienopyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes can vary widely depending on the specific compound and its chemical structure .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are also crucial factors that influence the bioavailability and efficacy of a drug. These properties can be influenced by various factors, including the chemical structure of the drug, the route of administration, and individual patient characteristics .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of a drug .
Biochemical Analysis
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can interact with various biomolecules, including DNA and RNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms . Additionally, it can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . The inhibition of enzyme activity by this compound is often mediated by the formation of stable enzyme-inhibitor complexes, which prevent substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Medicine: It has been studied for its potential use in treating diseases such as tuberculosis and cancer.
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal properties.
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile: Studied for its neuroprotective effects. The uniqueness of this compound lies in its fused ring structure, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-2-19-8-7-10-13(9-19)20-15(17)14(10)16-18-11-5-3-4-6-12(11)21-16/h3-6H,2,7-9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEUOFXRTURCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143587 | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-85-1 | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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